molecular formula C16H13NOS B15168058 2-benzylsulfanyl-1H-quinolin-4-one CAS No. 625855-88-1

2-benzylsulfanyl-1H-quinolin-4-one

Cat. No.: B15168058
CAS No.: 625855-88-1
M. Wt: 267.3 g/mol
InChI Key: WIEHDJIKIKYDKB-UHFFFAOYSA-N
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Description

2-benzylsulfanyl-1H-quinolin-4-one is a heterocyclic compound that belongs to the quinoline family This compound is characterized by the presence of a benzylsulfanyl group attached to the quinoline ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-benzylsulfanyl-1H-quinolin-4-one can be achieved through various synthetic routes. One common method involves the reaction of 2-chloroquinoline with benzyl mercaptan in the presence of a base such as potassium carbonate. The reaction is typically carried out in a polar aprotic solvent like dimethylformamide at elevated temperatures. The general reaction scheme is as follows:

2-chloroquinoline+benzyl mercaptanK2CO3,DMF,heatThis compound\text{2-chloroquinoline} + \text{benzyl mercaptan} \xrightarrow{\text{K}_2\text{CO}_3, \text{DMF}, \text{heat}} \text{this compound} 2-chloroquinoline+benzyl mercaptanK2​CO3​,DMF,heat​this compound

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-benzylsulfanyl-1H-quinolin-4-one undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The quinoline ring can be reduced under specific conditions to form dihydroquinoline derivatives.

    Substitution: The benzylsulfanyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used for oxidation reactions.

    Reduction: Catalytic hydrogenation using palladium on carbon or sodium borohydride can be employed for reduction.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of dihydroquinoline derivatives.

    Substitution: Formation of various substituted quinoline derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its antimicrobial and anticancer properties.

    Medicine: Potential therapeutic agent for the treatment of infectious diseases and cancer.

    Industry: Utilized in the development of novel materials and catalysts.

Mechanism of Action

The mechanism of action of 2-benzylsulfanyl-1H-quinolin-4-one involves its interaction with specific molecular targets. In antimicrobial applications, it may inhibit the growth of bacteria by interfering with their DNA synthesis. In anticancer applications, it may induce apoptosis in cancer cells by targeting specific signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and the type of cells involved.

Comparison with Similar Compounds

Similar Compounds

    2-phenylquinolin-4-one: Similar structure but with a phenyl group instead of a benzylsulfanyl group.

    2-methylquinolin-4-one: Similar structure but with a methyl group instead of a benzylsulfanyl group.

    2-ethylquinolin-4-one: Similar structure but with an ethyl group instead of a benzylsulfanyl group.

Uniqueness

2-benzylsulfanyl-1H-quinolin-4-one is unique due to the presence of the benzylsulfanyl group, which imparts distinct chemical and biological properties. This group can enhance the compound’s lipophilicity and influence its interaction with biological targets, making it a valuable compound for drug development and other applications.

Properties

CAS No.

625855-88-1

Molecular Formula

C16H13NOS

Molecular Weight

267.3 g/mol

IUPAC Name

2-benzylsulfanyl-1H-quinolin-4-one

InChI

InChI=1S/C16H13NOS/c18-15-10-16(17-14-9-5-4-8-13(14)15)19-11-12-6-2-1-3-7-12/h1-10H,11H2,(H,17,18)

InChI Key

WIEHDJIKIKYDKB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CSC2=CC(=O)C3=CC=CC=C3N2

Origin of Product

United States

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